Ethanesulfonyl isothiocyanate
CAS No.: 52405-94-4
Cat. No.: VC19614762
Molecular Formula: C3H5NO2S2
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52405-94-4 |
|---|---|
| Molecular Formula | C3H5NO2S2 |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | N-(sulfanylidenemethylidene)ethanesulfonamide |
| Standard InChI | InChI=1S/C3H5NO2S2/c1-2-8(5,6)4-3-7/h2H2,1H3 |
| Standard InChI Key | BWSQWQCYKBMWRV-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)N=C=S |
Introduction
Chemical Identity and Structural Characteristics
Ethanesulfonyl isothiocyanate is defined by the molecular formula C₃H₅NO₂S₂ and a molecular weight of 167.21 g/mol. Its structure consists of an ethanesulfonyl moiety bonded to an isothiocyanate group, as illustrated below:
The sulfonyl group (-SO₂-) imparts electron-withdrawing properties, enhancing the electrophilicity of the isothiocyanate group. This reactivity is pivotal for its applications in nucleophilic substitution reactions .
Synthesis and Reaction Mechanisms
Primary Synthesis Route
The most documented method for synthesizing ethanesulfonyl isothiocyanate involves the reaction of ethanesulfonamide with a thiocarbamoyl halide under controlled conditions. This single-step process, described in the patent US3341564A , proceeds as follows:
Key Reaction Parameters:
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Temperature: 50–150°C (optimal range: 80–120°C).
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Solvent: Inert organic solvents such as toluene, chlorobenzene, or nitrobenzene.
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Stoichiometry: Equimolar ratios of ethanesulfonamide and thiocarbamoyl halide.
The thiocarbamoyl halide (e.g., N,N-dimethylthiocarbamoyl chloride) acts as a thiocarbonyl transfer agent. The reaction avoids toxic reagents like thiophosgene, making it safer and more scalable than traditional methods .
Isolation and Purification
The product is isolated via distillation (for liquids) or recrystallization (for solids). Yields are typically high (>80%) under optimized conditions, though exact data for ethanesulfonyl isothiocyanate remain unreported .
Physicochemical Properties
Limited experimental data exist for ethanesulfonyl isothiocyanate. The following table extrapolates properties from its structural analogs, such as methanesulfonyl isothiocyanate:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₃H₅NO₂S₂ |
| Molecular Weight | 167.21 g/mol |
| Appearance | Likely colorless to pale-yellow liquid |
| Boiling Point | Not reported (estimated >150°C) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| Stability | Hydrolyzes in aqueous alkaline media |
The sulfonyl group enhances thermal stability compared to non-sulfonated isothiocyanates .
Chemical Reactivity and Derivatives
Nucleophilic Additions
The isothiocyanate group reacts with amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. For example:
These derivatives are explored for antimicrobial and antidiabetic activities .
Hydrolysis
In aqueous acidic or basic conditions, ethanesulfonyl isothiocyanate hydrolyzes to ethanesulfonamide and carbon disulfide:
Industrial and Pharmaceutical Applications
Intermediate in Thiourea Synthesis
Ethanesulfonyl isothiocyanate is a precursor to sulfonyl thioureas, which exhibit:
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Antibacterial activity: Effective against Gram-positive pathogens.
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Antidiabetic potential: Insulin-mimetic properties in preclinical studies .
Fungicidal Formulations
Sulfonated isothiocyanates are potent fungicides. Ethanesulfonyl derivatives could be formulated into agricultural sprays or seed treatments .
Polymer Additives
Thioureas derived from this compound act as stabilizers in rubber and plastics, mitigating degradation from heat and UV exposure .
Future Research Directions
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Synthetic Optimization: Develop catalytic or solvent-free methods to improve yield and sustainability.
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Biological Screening: Evaluate antimicrobial and anticancer activities of sulfonyl thiourea derivatives.
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Environmental Impact: Assess biodegradation pathways and ecotoxicology.
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